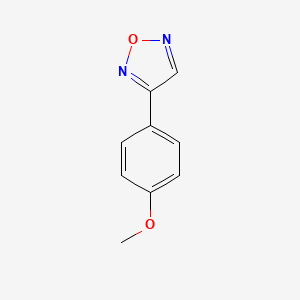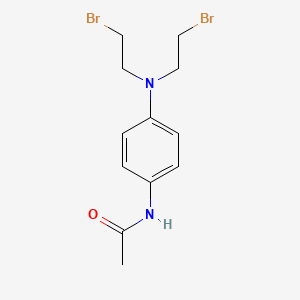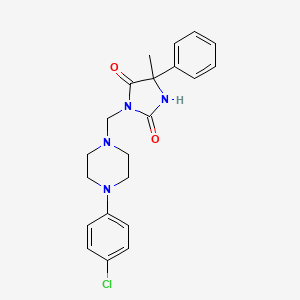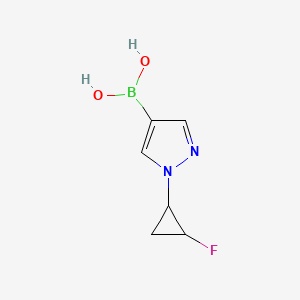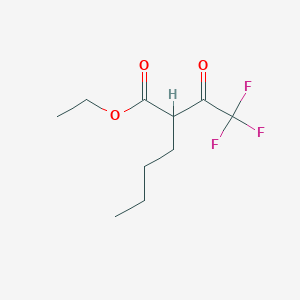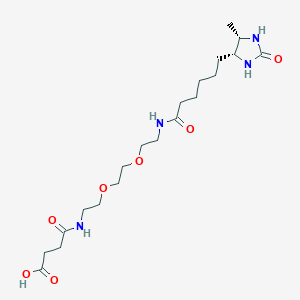
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid typically involves multiple steps, starting from simpler precursors. One common approach involves the use of (R,R)-(+)-tartaric acid as a starting material . The synthesis includes several key steps such as oxidation, reduction, and cyclization reactions, often employing reagents like pyridinium chlorochromate (PCC) and molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and stereoselectivity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H36N4O7 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H36N4O7/c1-15-16(24-20(29)23-15)5-3-2-4-6-17(25)21-9-11-30-13-14-31-12-10-22-18(26)7-8-19(27)28/h15-16H,2-14H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t15-,16+/m0/s1 |
InChI-Schlüssel |
DFUKLBAGAQSCRQ-JKSUJKDBSA-N |
Isomerische SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
Kanonische SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


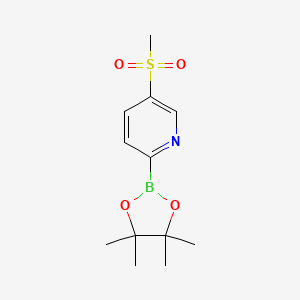
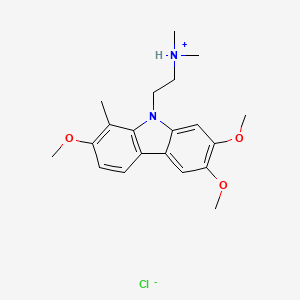
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)


![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

